molecular formula C15H16N2O B7772051 2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]phenol

2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]phenol

Cat. No.: B7772051
M. Wt: 240.30 g/mol
InChI Key: GJZBNSJPZKCNPU-LFIBNONCSA-N
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Description

Compound “2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]phenol” is a chemical entity with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]phenol” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Commonly, the synthesis involves the formation of key intermediates, followed by their conversion into the final product through a series of chemical reactions.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is typically carried out in large-scale reactors. The process involves the optimization of reaction conditions such as temperature, pressure, and pH to maximize yield and minimize by-products. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]phenol” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and catalysts under controlled conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation and nitration reactions are common, with reagents like chlorine and nitric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Compound “2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]phenol” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of compound “2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]phenol” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

  • Compound “CID 5404502”
  • Compound “CID 5404503”
  • Compound “CID 5404504”

Comparison: Compound “2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]phenol” is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it a valuable entity for research and industrial applications.

Properties

IUPAC Name

2-[(E)-[4-(dimethylamino)phenyl]methylideneamino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-17(2)13-9-7-12(8-10-13)11-16-14-5-3-4-6-15(14)18/h3-11,18H,1-2H3/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZBNSJPZKCNPU-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.